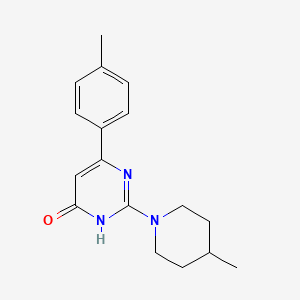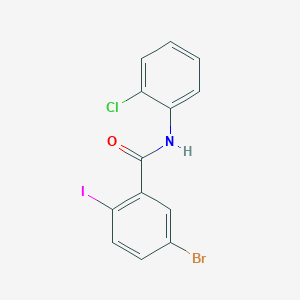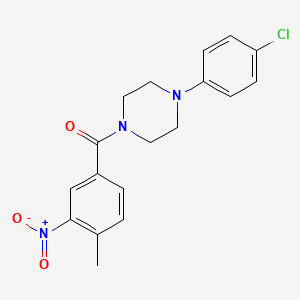
3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as EHT 1864, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
作用机制
3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 works by binding to the switch regions of Rho GTPases, preventing their activation and subsequent downstream signaling. This leads to the inhibition of cell division and migration, ultimately resulting in the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 has also been shown to have other biochemical and physiological effects. It has been reported to improve insulin sensitivity and glucose uptake in skeletal muscle cells, making it a potential treatment for type 2 diabetes. It has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke in animal models.
实验室实验的优点和局限性
One advantage of using 3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 in lab experiments is its specificity for Rho GTPases. This allows researchers to selectively target these proteins without affecting other cellular processes. However, one limitation of using 3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 is its relatively low potency compared to other Rho GTPase inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could lead to non-specific effects.
未来方向
There are several future directions for the use of 3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 in scientific research. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of interest is its potential use in the treatment of other diseases, such as type 2 diabetes and neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of 3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 and its potential off-target effects.
Conclusion
3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 is a promising small molecule inhibitor that has shown potential in various areas of scientific research, particularly in the field of cancer research. Its specificity for Rho GTPases makes it a valuable tool for studying the role of these proteins in cellular processes. However, further studies are needed to fully understand its mechanism of action and potential off-target effects.
合成方法
The synthesis of 3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 involves the reaction of 3-(3-ethoxy-4-hydroxyphenyl)acrylic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with phenacyl bromide to yield the final product, 3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864.
科学研究应用
3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of Rho GTPases, which are important regulators of cell division and migration. Inhibition of Rho GTPases has been linked to the suppression of tumor growth and metastasis.
属性
IUPAC Name |
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-2-24-19-11-14(8-9-18(19)23)10-16(12-21)20-22-17(13-25-20)15-6-4-3-5-7-15/h3-11,13,23H,2H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCAPBAJJYRQC-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6077570.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6077576.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B6077592.png)

![4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
![4-chloro-2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B6077612.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B6077619.png)



![1-(5-{[benzyl(ethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6077659.png)
![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6077674.png)